![molecular formula C23H21N3O3S B2458673 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-59-3](/img/structure/B2458673.png)

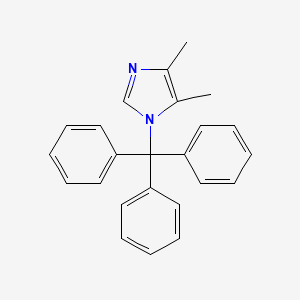

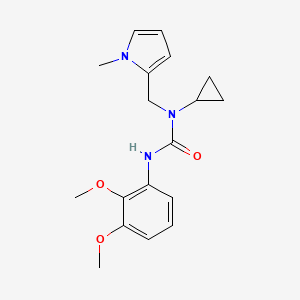

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a benzimidazole group (a fused benzene and imidazole ring) and an isopropylsulfonyl group. Benzamide derivatives are often used in medicinal chemistry due to their bioactive properties .

Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of the corresponding amine (in this case, 4-(1H-benzo[d]imidazol-2-yl)aniline) with the appropriate sulfonyl chloride (in this case, isopropylsulfonyl chloride) in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, benzimidazole, and isopropylsulfonyl groups. The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamide derivatives are solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Novel Synthesis Approaches

Research has explored the synthesis of benzimidazole derivatives through innovative methods. One study describes the reactions of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide, leading to new heterocyclic derivatives with potential medicinal chemistry applications (Pozo et al., 2004). Another investigation highlights the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, noting their significance in drug chemistry and potential biological applications (Saeed et al., 2015).

Chemical Reactions and Mechanisms

Studies have detailed the mechanisms and outcomes of chemical reactions involving benzimidazole derivatives. For example, the tandem insertion-cyclization reaction of isocyanides in the synthesis of 1,4-diaryl-1H-imidazoles highlights the complexity and potential of isocyanide chemistry (Pooi et al., 2014).

Antimicrobial and Anticancer Activities

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been a significant focus. One study synthesized thiosemicarbazide derivatives, evaluating their antimicrobial activity and highlighting the synthetic versatility of benzimidazole compounds (Elmagd et al., 2017).

Anticancer Evaluation

Research into the anticancer properties of benzimidazole derivatives has shown promising results. For instance, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines (Ravinaik et al., 2021).

Material Science and Other Applications

Corrosion Inhibition

The use of benzimidazole derivatives as corrosion inhibitors for metals has been explored, with studies demonstrating their efficacy in protecting materials in corrosive environments. Amino acid compounds based on benzimidazole have shown potential as eco-friendly corrosion inhibitors for steel in HCl solutions (Yadav et al., 2015).

Fluorescent Materials

The synthesis and photophysical properties study of N-2-aryl-1,2,3-triazoles, including benzimidazole derivatives, showcases the development of novel fluorescent materials with potential applications in sensors and imaging (Padalkar et al., 2015).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. Many benzamide derivatives exhibit bioactive properties and are used as pharmaceuticals. For example, some benzamide derivatives are used as antipsychotic drugs or as inhibitors of certain enzymes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGDVARFPXTGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)

![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2458599.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)

![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)